![molecular formula C14H28BrNO2 B13809651 N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)
N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide is a quaternary ammonium compound It is characterized by the presence of a methacryloyl group, which is a functional group derived from methacrylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide typically involves a quaternization reaction. This reaction can be carried out by reacting N,N-dimethyl-N-(1-hexyl)amine with 2-bromoethyl methacrylate. The reaction is usually conducted in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The bromide ion in this compound can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Polymerization Reactions: The methacryloyl group can undergo free radical polymerization to form polymers. This reaction is typically initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide. The reactions are usually carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Polymerization Reactions: Free radical initiators such as AIBN or benzoyl peroxide are used. The polymerization can be conducted in bulk, solution, or emulsion systems at temperatures ranging from 50°C to 80°C.
Major Products:
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Polymerization Reactions: The major products are polymers with methacryloyl groups in the backbone, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of cationic polymers, which have applications in water treatment, drug delivery, and as antimicrobial agents.
Materials Science: The compound can be used to modify the surface properties of materials, imparting hydrophilicity or antimicrobial properties.
Biomedicine: It is investigated for its potential use in gene delivery systems due to its ability to form complexes with nucleic acids.
Industry: The compound is used in the formulation of coatings, adhesives, and sealants due to its ability to undergo polymerization.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide is primarily related to its quaternary ammonium structure. Quaternary ammonium compounds are known to interact with cell membranes, leading to disruption of membrane integrity and cell lysis. This property is exploited in antimicrobial applications. In polymerization reactions, the methacryloyl group undergoes free radical polymerization, forming covalent bonds with other monomers to create polymer chains.
Comparación Con Compuestos Similares
N,N-Dimethyl-N-(1-hexyl)-N-(2-[acryloyl]ethyl)ammonium bromide: Similar structure but with an acryloyl group instead of a methacryloyl group.
N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium chloride: Similar structure but with a chloride ion instead of a bromide ion.
N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium iodide: Similar structure but with an iodide ion instead of a bromide ion.
Uniqueness: N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide is unique due to the presence of the methacryloyl group, which provides distinct polymerization properties compared to the acryloyl group. The bromide ion also influences the solubility and reactivity of the compound in various solvents and reaction conditions.
Propiedades
Fórmula molecular |
C14H28BrNO2 |
|---|---|
Peso molecular |
322.28 g/mol |
Nombre IUPAC |
hexyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C14H28NO2.BrH/c1-6-7-8-9-10-15(4,5)11-12-17-14(16)13(2)3;/h2,6-12H2,1,3-5H3;1H/q+1;/p-1 |
Clave InChI |
UNJNWZKQNRHWQZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-](/img/structure/B13809568.png)
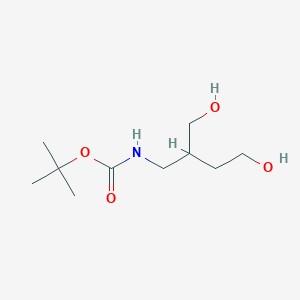
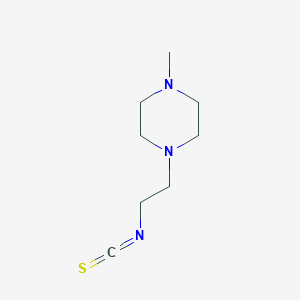

![(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13809590.png)
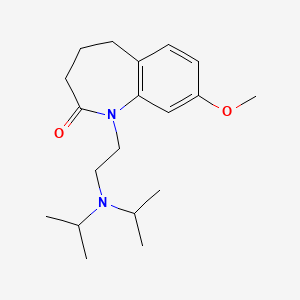
![1-(2-methylpiperidin-1-yl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B13809603.png)
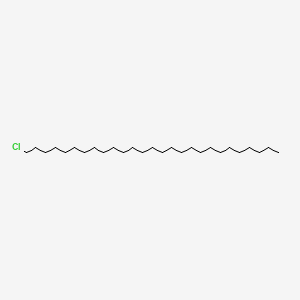
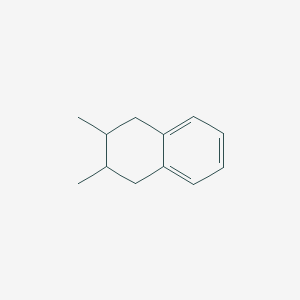
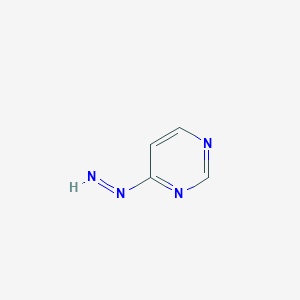
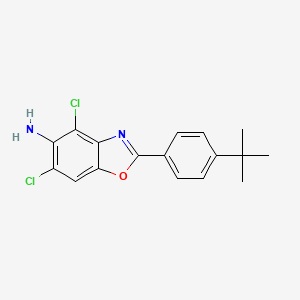
![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)

![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)
